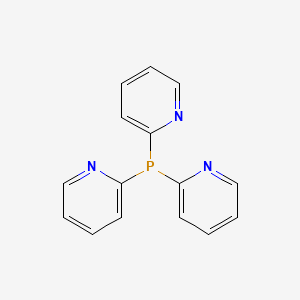

Tris(2-pyridyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tripyridin-2-ylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSMXGPRCFQXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453969 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26437-48-9 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-Phosphinetriyltripyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal Structure and Reactivity of Tris(2-pyridyl)phosphine: A Technical Guide

Executive Summary

Tris(2-pyridyl)phosphine (

Part 1: Molecular Architecture & Crystallographic Metrics

The utility of

Crystallographic Data

The crystal structure of free

| Parameter | Value | Significance |

| Formula | High N-content allows for multidentate coordination.[3][4][5] | |

| Space Group | Centrosymmetric; common for organic phosphines. | |

| Unit Cell ( | ||

| Unit Cell ( | Isotropic packing in the a-b plane. | |

| Unit Cell ( | Elongated c-axis accommodates the "propeller" shape. | |

| Angle ( | Slight monoclinic distortion.[2] | |

| Z | 4 | Four molecules per unit cell. |

Bond Metrics and Conformation

The phosphorus atom adopts a distorted trigonal pyramidal geometry. A critical structural feature is the orientation of the pyridyl rings relative to the phosphorus lone pair.[5]

-

P-C Bond Lengths:

.[2] These are slightly shorter than typical -

C-P-C Bond Angles:

. This is narrower than the ideal tetrahedral angle ( -

Ring Orientation (The "1-Up, 2-Down" Conformation): In the solid state, the molecule does not adopt

symmetry. Instead:-

One Pyridyl Nitrogen is oriented toward the phosphorus lone pair (syn).[2]

-

Two Pyridyl Nitrogens are oriented away (anti).

-

Implication: This pre-organization minimizes lone-pair repulsion between P and N but creates an entropic barrier that must be overcome when the ligand acts as a tridentate (

) "scorpionate" donor.

-

Part 2: Synthesis & Crystallization Methodology[6]

The synthesis of

Protocol: Lithiation-Phosphination Route

This method is preferred over Grignard routes due to cleaner workup and higher yields.

Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi, 1.6M or 2.5M in hexanes), Phosphorus trichloride (

Step-by-Step Methodology:

-

Lithium-Halogen Exchange (Cryogenic Control):

-

Dissolve 2-bromopyridine in anhydrous ether under Argon.

-

Cool to -78°C (dry ice/acetone bath).

-

Causality: Low temperature is mandatory. At higher temperatures (> -40°C), 2-lithiopyridine undergoes nucleophilic attack on unreacted 2-bromopyridine (Wurtz-type coupling) or decomposes.

-

Add n-BuLi dropwise. Stir for 30-60 mins to generate 2-lithiopyridine.

-

-

Phosphination:

-

Workup & Crystallization:

-

Quench with degassed water (hydrolysis of LiCl).

-

Extract with chloroform or dichloromethane.

-

Recrystallization: Dissolve the crude solid in hot ethanol or acetone. Cool slowly to 4°C.

-

Result: Colorless prisms suitable for X-ray diffraction.

-

Workflow Visualization

Caption: Synthesis pathway for this compound emphasizing cryogenic control to prevent ligand decomposition.

Part 3: Structural Determinants of Reactivity

The crystal structure reveals why

Coordination Modes

-

(Monodentate): The most common mode for soft metals (Pd(II), Pt(II), Rh(I)). The cone angle is comparable to

-

or

- (Scorpionate-like): With hard metals (e.g., Cu(I), Ag(I), Zn(II)), the phosphorus remains uncoordinated, and the three nitrogens bind the metal, mimicking tris(pyrazolyl)borate ligands.

Hemilability Logic

The "hemilabile" nature—the ability to reversibly dissociate one donor arm—is structurally encoded. The

Caption: Divergent coordination pathways dictated by metal hardness and ligand conformational flexibility.

Part 4: Applications in Catalysis & Drug Development

Aqueous Phase Catalysis

The presence of three basic nitrogen atoms (

-

Mechanism: In biphasic catalysis (Organic/Aqueous), the catalyst resides in the organic phase. Upon acid extraction, the ligand protonates (

), pulling the metal complex into the water phase, allowing for easy product separation and catalyst recycling. -

Key Application: Rhodium-catalyzed hydroformylation of higher olefins.

Metallodrug Development (Ag and Cu Complexes)

The crystal structure of

-

Therapeutic Potential: These complexes exhibit cytotoxicity against cancer cell lines. The

ligand stabilizes the Ag(I) ion, preventing rapid precipitation as AgCl in physiological media, while the lipophilic/hydrophilic balance aids in crossing cell membranes. -

CO-Releasing Molecules (CORMs): While primarily associated with carbonyl complexes, the 2-pyridyl phosphine scaffold is used to stabilize Ruthenium-carbonyls, acting as photo-inducible CO-releasing agents for targeted cancer therapy.

References

-

Keene, F. R., Snow, M. R., & Tiekink, E. R. T. (1988).[2] this compound.[1][2][3][5][8][9][10] Acta Crystallographica Section C: Crystal Structure Communications, 44(4), 757–758.[2] Link

-

Kurtev, K., Ribola, D., Jones, R. A., Cole-Hamilton, D. J., & Wilkinson, G. (1980). This compound and tris(2-pyridyl)arsine complexes of Group VIII transition metals. Journal of the Chemical Society, Dalton Transactions, (1), 55-58. Link

-

Xie, Y., Liu, H., & Jiang, H. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Molecules, 29(1), 110.[5] Link[5]

-

Casarini, D., et al. (2022). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions, 51, 5480-5493.[11] Link

Sources

- 1. Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)phosphoric triamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound [researchonline.jcu.edu.au]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103012480A - Preparation method of tris(2-furyl) phosphine - Google Patents [patents.google.com]

- 7. uwo.scholaris.ca [uwo.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. This compound oxide: how C-H.O and C-H.N interactions can affect crystal packing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Steric effects of Tris(2-pyridyl)phosphine in metal complexes

The Steric and Functional Plasticity of this compound (Ppy ) in Transition Metal Chemistry[1]

The Steric Profile: Beyond the Cone Angle

Static Sterics vs. PPh

In classical organometallic chemistry, the steric bulk of a phosphine ligand is quantified by the Tolman cone angle (

Ppy

| Parameter | Triphenylphosphine (PPh | This compound (Ppy |

| Tolman Cone Angle ( | 145° | ~140–145° (Effective) |

| Electronic Character | ||

| Water Solubility | Low (Hydrophobic) | pH-Dependent (High at pH < 5) |

| Coordination Modes |

Key Insight: While the static cone angle of Ppy

Dynamic Sterics: The Hemilability Factor

The defining steric feature of Ppy

-

-P Mode: Dominant in sterically crowded complexes (e.g.,

-

-N,N',N'' Mode: Observed in "capping" complexes like

Coordination Versatility & Steric Control

The coordination mode of Ppy

Pathway of Steric Adaptation

The following Graphviz diagram illustrates how steric pressure forces Ppy

Figure 1: Steric control over Ppy

Catalytic Implications: Sterics in Action[3]

Hydroformylation and Selectivity

In Rhodium-catalyzed hydroformylation, Ppy

Water Oxidation and Proton Relays

In water oxidation catalysis, the steric positioning of the uncoordinated pyridyl nitrogens in

Experimental Protocol: Synthesis of

This protocol describes the synthesis of a heteroleptic Ruthenium(II) complex where Ppy

Safety Note: Ruthenium salts are mild oxidants.[1] Ppy

Materials

-

Precursor: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (

)[1] -

Ligand: this compound (

)[1] -

Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol[1]

-

Precipitating Agent: Ammonium Hexafluorophosphate (

)[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

(100 mg, 0.19 mmol) in 10 mL of Ethanol/Water (1:1). Deaerate the solution by bubbling Argon for 15 minutes. -

Ligand Addition: Add

(55 mg, 0.21 mmol, 1.1 equiv) to the solution. The slight excess ensures complete complexation. -

Reflux: Heat the mixture to reflux (approx. 85°C) under an Argon atmosphere for 4–6 hours. The solution will change color from dark purple/black to deep orange-red, indicating the substitution of the chloride ligands by the phosphine.

-

Mechanistic Note: The steric bulk of the two bipyridine ligands prevents the Ppy

from chelating. It forces the Ppy

-

-

Workup & Precipitation: Cool the solution to room temperature. Filter off any unreacted solids.[1] Add a saturated aqueous solution of

(approx. 2 mL) dropwise with stirring. A bright orange precipitate of -

Purification: Collect the solid by vacuum filtration using a sintered glass frit. Wash with cold water (

) to remove excess salts, followed by cold diethyl ether ( -

Characterization (Expected):

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of the heteroleptic Ruthenium-Ppy

Biological & Drug Development Context

In the context of metallodrugs, the steric properties of Ppy

-

Water Solubility: The hydrophobicity of PPh

often limits the bioavailability of its complexes. Ppy -

Steric Protection: The bulk of Ppy

protects the metal center from rapid deactivation by biological thiols (e.g., glutathione) while still allowing for controlled activation via hemilability. -

Cytotoxicity: Recent studies suggest that Ru(II) and Au(I) complexes bearing Ppy

show enhanced cytotoxicity against cisplatin-resistant cell lines, likely due to the specific steric shape facilitating DNA intercalation or minor groove binding.[1]

References

-

Tolman, C. A. (1977).[1][3] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link[1]

-

Keene, F. R., Snow, M. R., & Tiekink, E. R. T. (1988).[1] this compound.[1][2][4] Acta Crystallographica Section C, 44(4), 757–758.[1] Link

-

Breit, B. (2008).[1][5] Supramolecular Approaches to Control Activity and Selectivity in Hydroformylation Catalysis. Accounts of Chemical Research, 41(12), 1612–1621.[1] Link[1]

-

Xie, P., et al. (2016).[1] Sterically-constrained tripodal phosphorus-bridged tris-pyridyl ligands. Dalton Transactions, 45, 1668-1677.[1] Link

-

Nikolaou, S., et al. (2008).[1] Synthesis and characterization of the 2 dimer.[1] Transition Metal Chemistry, 33, 1059–1065.[1] Link

A Technical Guide to the Computational Exploration of Tris(2-pyridyl)phosphine and Its Metal Complexes

Abstract

Tris(2-pyridyl)phosphine, P(2-Py)₃, stands as a molecule of significant interest at the intersection of coordination chemistry, catalysis, and materials science. Its unique tripodal architecture, featuring a central phosphorus atom and three pyridyl nitrogen atoms, imparts a versatile and tunable electronic and steric profile. This guide provides a comprehensive overview of the computational methodologies employed to unravel the complex properties of P(2-Py)₃ and its derivatives. We delve into the theoretical underpinnings required to model its conformational landscape, electronic structure, and coordination behavior. For researchers, chemists, and drug development professionals, this document serves as a practical manual, offering field-proven insights and a step-by-step protocol for performing Density Functional Theory (DFT) calculations. The objective is to bridge theoretical computations with experimental observations, thereby accelerating the rational design of novel catalysts and functional materials.

Introduction: The Unique Character of this compound

This compound (P(2-Py)₃) is a polydentate ligand renowned for its ability to form stable complexes with a wide range of transition metals.[1][2] Unlike simple phosphines, P(2-Py)₃ possesses both a soft phosphorus donor site and three harder nitrogen donor sites from the pyridyl rings. This dual-functionality allows for multiple coordination modes, making it a "chemolabile" ligand whose binding behavior can be tuned by the choice of metal center and reaction conditions.[1]

The geminal arrangement of the nitrogen atoms relative to the phosphorus atom facilitates its action as a tripodal, chelating ligand.[1] This structural feature is critical in the design of metal complexes for a variety of applications, including:

-

Homogeneous Catalysis: Metal complexes of P(2-Py)₃ are effective catalysts for industrially significant processes such as alkene hydroformylation, ethylene polymerization, and diene synthesis.[1]

-

Materials Science: These complexes exhibit interesting photoluminescent and magnetic properties, making them candidates for OLEDs, sensors, and molecular magnets.[2]

-

Supramolecular Chemistry: The C₃-symmetric structure has been utilized to stabilize unique heterometallic clusters.[3]

Computational studies are indispensable for understanding and predicting the behavior of P(2-Py)₃. They provide a molecular-level understanding of its electronic structure, conformational preferences, and the nature of its interactions with metal ions, guiding the synthesis of new compounds with desired properties.

Foundational Properties: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the intrinsic properties of the P(2-Py)₃ ligand.

Electronic Structure and Donor Properties

The electronic nature of P(2-Py)₃ is a delicate balance between the σ-donating lone pair on the phosphorus atom and the π-accepting capabilities of the pyridyl rings. Computational methods allow for the quantification of these effects. The Molecular Electrostatic Potential (MEP), for example, can be calculated to visualize the electron-rich regions. The region of minimum potential (Vmin) around the phosphorus lone pair is a descriptor of its electron-donating strength.[4] This parameter is crucial as it dictates the ligand's ability to stabilize metal centers in various oxidation states.

Conformational Analysis

P(2-Py)₃ and its chalcogenide derivatives (oxides, sulfides, selenides) can adopt several conformations due to rotation around the P-C bonds.[2][5] Computational conformational analysis can identify the most stable geometries in the gas phase or solution. DFT calculations have shown that these molecules often exist as an equilibrium of non-eclipsed forms, with steric factors and the position of the nitrogen atoms determining the preferred conformer.[2][5] This analysis is vital because the ligand's conformation directly impacts its coordination to a metal and the resulting complex's catalytic activity.[2]

Modeling Metal Complexes: Coordination and Bonding

The true utility of P(2-Py)₃ is realized upon coordination to a metal center. Computational chemistry is a powerful tool for predicting and understanding this behavior.

Predicting Coordination Modes

P(2-Py)₃ can coordinate to metals in various ways, acting as a monodentate, bidentate, or tridentate ligand. DFT calculations can determine the relative energies of these different coordination modes, predicting the most favorable binding arrangement. For instance, in copper(I) scorpionate complexes, DFT computations have confirmed that a κ³-N,N',N''-binding mode is energetically more favorable than alternative coordination modes.[6]

Caption: Fig. 1: Possible coordination modes of P(2-Py)₃.

Probing the Metal-Ligand Bond

Once a stable complex geometry is obtained, computational tools can dissect the nature of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis quantify the charge transfer between the ligand and the metal, providing a clear picture of the σ-donation and π-backbonding contributions. This level of detail is crucial for explaining the electronic properties of the complex, such as its redox potential and spectroscopic signatures.[7]

A Practical Guide: DFT Workflow for a [Cu(P(2-Py)₃)I] Complex

This section provides a validated, step-by-step protocol for performing a typical DFT calculation on a P(2-Py)₃ metal complex. This workflow ensures reproducibility and accuracy.

Caption: Fig. 2: DFT computational workflow.

Experimental Protocol

Objective: To obtain the optimized geometry and electronic properties of a representative [Cu(κ³-N,N',N''-P(2-Py)₃)I] complex.

-

Structure Preparation (Step 1):

-

Construct an initial 3D model of the complex. This can be done using molecular building software or by modifying a similar structure from a crystallographic database. Ensure a reasonable starting geometry for the κ³-N,N',N'' coordination.

-

-

Calculation Setup (Step 2):

-

Causality: The choice of functional and basis set is critical for balancing accuracy and computational cost. The B3LYP functional is a hybrid functional that has proven effective for a wide range of transition metal complexes.

-

Methodology:

-

Functional: B3LYP

-

Basis Set for Light Atoms (C, H, N, P): Pople-style 6-31G(d) basis set, which includes polarization functions for non-hydrogen atoms.

-

Basis Set for Heavy Atoms (Cu, I): LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta). This is an effective core potential (ECP) basis set that replaces the core electrons of heavy atoms with a potential, reducing computational expense while maintaining accuracy for valence electron properties.[4][5]

-

-

-

Geometry Optimization (Step 3):

-

Causality: This step computationally "relaxes" the initial structure, allowing the atoms to move until they reach the lowest possible energy arrangement (a stationary point on the potential energy surface).

-

Methodology: Perform a geometry optimization calculation using the chosen DFT method. The algorithm will iteratively adjust atomic positions to minimize the forces on each atom.

-

-

Frequency Analysis (Step 4):

-

Causality: A true energy minimum must have all positive vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. This is a critical self-validation step.

-

Methodology: After optimization, perform a frequency calculation at the same level of theory.

-

Validation: Check the output for imaginary frequencies. If none are present, the optimized structure is a true minimum. If one is found, visualize the corresponding atomic motion, manually displace the atoms along that vector, and re-run the optimization.

-

-

Data Analysis (Step 5):

-

Causality: Extracting and interpreting the calculated data provides the desired chemical insights.

-

Methodology:

-

Structural Parameters: Measure key bond lengths (e.g., Cu-N, Cu-I) and angles (e.g., N-Cu-N) and compare them with available experimental X-ray data for validation.

-

Electronic Structure: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the frontier orbital characteristics, which are key to the complex's reactivity and electronic transitions.

-

Spectra: The calculated vibrational frequencies can be compared to experimental IR spectra.

-

-

Quantitative Data Summary

The following table presents a hypothetical comparison of calculated and experimental data for a P(2-Py)₃ complex, illustrating the expected level of agreement.

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| M-P | 2.25 | 2.23 |

| M-N1 | 2.10 | 2.08 |

| M-N2 | 2.11 | 2.09 |

| Bond Angles (°) | ||

| N1-M-N2 | 89.5 | 89.2 |

| P-M-N1 | 91.2 | 91.5 |

| Vibrational Freq. (cm⁻¹) | ||

| P-C Stretch | 1055 | 1050 |

Case Study: Elucidating a Catalytic Cycle

P(2-Py)₃ and its derivatives are valuable ligands in catalysis. Computational studies can map out entire catalytic cycles, providing insights that are difficult or impossible to obtain experimentally. Consider the example of an Iridium-catalyzed C-H borylation reaction, a powerful method for functionalizing organic molecules.[8]

Caption: Fig. 3: Simplified C-H borylation catalytic cycle.

Computational chemists can model each step in this cycle:

-

Structure of Intermediates: Optimize the geometry of the active catalyst and key intermediates (e.g., the C-H activated species).

-

Transition States: Locate the transition state structures connecting the intermediates. This is computationally demanding but reveals the energy barrier for each step.

-

Reaction Energetics: Calculate the relative energies of all intermediates and transition states to construct a complete energy profile for the reaction. This profile can explain the overall reaction rate and identify the rate-determining step.

By systematically studying how modifications to the P(2-Py)₃ ligand (e.g., adding electron-donating or -withdrawing groups to the pyridyl rings) affect the energy profile, researchers can rationally design more efficient catalysts.

Conclusion and Future Outlook

Computational studies provide an indispensable toolkit for the modern chemist investigating this compound and its rich coordination chemistry. From predicting fundamental electronic properties and stable conformations to elucidating complex catalytic mechanisms, these theoretical methods offer unparalleled molecular-level insight. The synergy between computational prediction and experimental validation accelerates the discovery process, enabling the rational design of next-generation catalysts, functional materials, and potentially, therapeutic agents.

Future work in this field will likely involve the use of more advanced computational techniques, such as machine learning to screen vast libraries of ligand derivatives and multi-scale modeling to bridge the gap between molecular behavior and bulk material properties. As computational power continues to grow, the accuracy and scope of these studies will expand, further solidifying the role of computational chemistry as a cornerstone of molecular science.

References

-

Guschin, P. V., et al. (2021). Synthesis of this compound from red phosphorus and 2-bromopyridine in the CsF-NaOH-DMSO superbasic system. Semantic Scholar. Available at: [Link]

-

Gushchin, P. V., et al. (2020). Complexation of this compound chalcogenides with copper(I) halides: The selective formation of scorpionate complexes, [Cu(N,N′,N″-2-Py3PX)Hal] (X = O, S and Se). ResearchGate. Available at: [Link]

-

Wang, Q-M., et al. (2022). Controllable Synthesis and Luminescence Behavior of Tetrahedral Au@Cu4 and Au@Ag4 Clusters Supported by this compound. Inorganic Chemistry, 61(27), 10416–10424. Available at: [Link]

-

Esmati, S., et al. (2013). Synthesis, Characterization, and Crystal Structures of this compound Sulfide and Selenide. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(9), 1222-1229. Available at: [Link]

-

Smoleński, P., et al. (2020). Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Molecules, 25(21), 5016. Available at: [Link]

-

Gushchin, P. V., et al. (2021). Reaction of this compound oxide with copper(II) thiocyanate: The formation of luminescent complexes. ResearchGate. Available at: [Link]

-

Moore, K. (2011). The Electronic Properties of tris-(2,2'-bipyridine)-ruthenium(II) Lab Experiment(s). VIPEr. Available at: [Link]

-

Islam, M. R., et al. (2016). Synthesis, structure and electrochemical properties of tris (2-(2-pyridyl)-4-methylcarbonylquinoline) ruthenium(II) hexafluorophosphate. ResearchGate. Available at: [Link]

-

Taillefer, M., et al. (2011). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 7, 494–510. Available at: [Link]

-

Chachkov, D. V., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Molecules, 29(1), 110. Available at: [Link]

-

Paul, B. K., et al. (2024). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. Available at: [Link]

-

Al-Masri, D. M., et al. (2022). Synthesis, Structure, and Applications of Pyridiniophosphines. ResearchGate. Available at: [Link]

-

Chachkov, D. V., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. PubMed. Available at: [Link]

-

Whitelaw, J. A., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 531–570. Available at: [Link]

-

Wikipedia contributors. (2024). Borylation. Wikipedia. Available at: [Link]

-

Utochnikova, V. V., et al. (2022). Lanthanide(III) Complexes Based on this compound Oxide: First Examples. Russian Journal of Inorganic Chemistry, 67(11), 1755-1763. Available at: [Link]

-

Gushchin, P. V., et al. (2017). Variable coordination of this compound and its oxide toward M(hfac)2: a metal-specifiable switching between the formation of mono- and bis-scorpionate complexes. Dalton Transactions, 46(18), 5865-5876. Available at: [Link]

-

Le Bideau, F., et al. (2001). This compound oxide: how C-H...O and C-H...N interactions can affect crystal packing efficiency. Acta Crystallographica Section C, 57(Pt 3), 301-3. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Variable coordination of this compound and its oxide toward M(hfac) 2 : a metal-specifiable switching between the formation of mono- and bi ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00339K [pubs.rsc.org]

- 8. Borylation - Wikipedia [en.wikipedia.org]

The Ambidentate Nature of Tris(2-pyridyl)phosphine: A Guide to Lewis Basicity and Coordination Dynamics

This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight, reproducible protocols, and data-driven comparisons.

Executive Summary: The "Janus" Ligand

Tris(2-pyridyl)phosphine (

This guide analyzes the Lewis basicity of

Electronic Profiling & Basicity Analysis

Phosphorus Basicity vs. Triphenylphosphine

The phosphorus atom in

-

Inductive Effect (-I): The pyridyl nitrogen is more electronegative than carbon. This exerts a strong electron-withdrawing inductive effect on the phosphorus center.

-

Result: The Lewis basicity of the phosphorus atom in

is lower than that of -

-Acidity: Conversely, the electron-deficient pyridyl rings lower the energy of the P-C

Nitrogen Basicity (The "Hard" Donor)

While the phosphorus is a "soft" base, the pyridyl nitrogens retain significant "hard" Brønsted basicity.

-

Protonation: In acidic media, the N-atoms are protonated first. The

of the conjugate acid ( -

Water Solubility: Protonation of the nitrogen atoms renders the ligand (and its metal complexes) water-soluble, a critical feature for biphasic catalysis.

Quantitative Comparison Table

| Feature | Triphenylphosphine ( | This compound ( | Impact on Catalysis |

| Cone Angle ( | 145° | ~145° (Variable) | Similar steric bulk, but |

| Electronic Parameter ( | 2068.9 cm⁻¹ (Ni complex) | ~2072 cm⁻¹ (Estimated) | |

| Primary Donor | Phosphorus (Soft) | Phosphorus (Soft) + Nitrogen (Hard) | Allows "Hemilability" (see Section 3). |

| Water Solubility | Negligible | High (pH < 5) | Enables aqueous/biphasic catalysis. |

| Oxidation Stability | Air Stable | Slow oxidation to | Requires inert atmosphere for long-term storage. |

Coordination Modes & Hemilability

The defining characteristic of

The Hemilabile Mechanism (Graphviz Diagram)

The following diagram illustrates how the N-arm stabilizes the metal center during the catalytic cycle, protecting it from decomposition while allowing substrate access.

Figure 1: The hemilabile "on-off" mechanism of the pyridyl nitrogen arm, stabilizing low-coordinate intermediates.

Experimental Protocol: Synthesis & Handling

Objective: Synthesize high-purity

Reagents & Equipment

-

Reagents: 2-Bromopyridine (3.0 eq), n-Butyllithium (3.0 eq, 1.6M in hexanes), Phosphorus trichloride (

, 1.0 eq). -

Solvent: Anhydrous Diethyl Ether (

) or THF (Sodium/Benzophenone distilled). -

Atmosphere: Strict Argon or Nitrogen line (Schlenk technique).

Step-by-Step Workflow

-

Lithiation (The "Arm" Preparation):

-

Cool a solution of 2-bromopyridine in

to -78°C (Dry ice/Acetone bath). -

Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine.

-

Critical Checkpoint: Stir for 1 hour at -78°C to ensure complete lithiation.

-

-

Phosphination (The Assembly):

-

Dissolve

in -

Cannulate the

solution slowly into the 2-lithiopyridine solution at -78°C. -

Exotherm Warning: This reaction is highly exothermic. Control addition rate to maintain temp < -70°C.

-

-

Workup & Purification:

-

Allow the mixture to warm to room temperature overnight. A white precipitate (LiCl) will form.

-

Hydrolysis: Carefully quench with degassed dilute

(keep pH acidic to protonate pyridines and keep them in aqueous phase). -

Extraction: Wash the aqueous layer with

to remove organic impurities. -

Neutralization: Basify the aqueous layer (NaOH) to pH > 10. The product

will precipitate or oil out. -

Isolation: Extract with

, dry over

-

Figure 2: Synthetic workflow for the generation of this compound.

Case Study: Palladium-Catalyzed Carbonylation

The true power of

-

Problem with

: -

The

Solution:-

The ligand binds Pd in a

-P,N mode. -

Upon CO pressure, the weak Pd-N bond breaks (

-P mode). -

CO coordinates to the vacancy.

-

After the catalytic turnover, the N-arm re-coordinates, preventing the "naked" Pd(0) from aggregating.

-

-

Outcome: Higher turnover numbers (TON) at lower temperatures compared to

.

References

-

Coordination Chemistry & Structure

-

Xie, Y., et al. "Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)phosphoric triamide derivatives." CrystEngComm, 2021.

-

-

Catalytic Applications (Hemilability)

-

Doherty, S., et al. "The synthesis of, and characterization of the dynamic processes occurring in Pd(II) chelate complexes of 2-pyridyldiphenylphosphine." Journal of Organometallic Chemistry.

-

-

Synthesis Protocols

-

Malysheva, S. F., et al. "Synthesis of this compound from red phosphorus and 2-bromopyridine in the CsF-NaOH-DMSO superbasic system." Tetrahedron Letters.

-

-

Tolman Parameters & Electronic Profiling

Sources

A Comprehensive Technical Guide to the Solubility of Tris(2-pyridyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the solubility characteristics of Tris(2-pyridyl)phosphine, a versatile ligand in coordination chemistry and catalysis. A thorough understanding of its solubility is paramount for its effective application in synthetic chemistry, catalyst development, and materials science. This document synthesizes available qualitative data, provides a framework for experimental solubility determination for this air-sensitive compound, and offers insights into the underlying principles governing its behavior in various organic media.

Introduction to this compound: A Ligand of Unique Electronic and Steric Properties

This compound, with the chemical formula P(C₅H₄N)₃, is a tertiary phosphine ligand distinguished by the presence of three pyridyl substituents. These nitrogen-containing aromatic rings impart unique electronic properties and coordination modes compared to its more common triarylphosphine counterparts like triphenylphosphine. The pyridine nitrogen atoms can act as additional donor sites, allowing the ligand to coordinate to metal centers in a multidentate fashion. This feature is of significant interest in the design of catalysts with enhanced stability and reactivity.

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis, where the catalyst and reactants must exist in a single phase. Furthermore, knowledge of its solubility is essential for purification via recrystallization, formulation of reaction mixtures, and product isolation.

Qualitative Solubility Profile of this compound

This compound is a crystalline solid at room temperature. The presence of the three polar pyridine rings and the central phosphorus atom suggests a molecule with moderate polarity. This structural feature leads to the general observation that this compound is soluble in a variety of common polar and nonpolar organic solvents.[1] For instance, related tris(aminomethyl)phosphines are reported to be well soluble in most common polar and nonpolar solvents.[1]

A study on the conformational analysis of related pyridylethylphosphines utilized trichloromethane and 1,4-dioxane as solvents, indicating sufficient solubility in these media.[2] The high polarity of related pyridylethylphosphines in trichloromethane solutions is attributed to intermolecular interactions between the pyridine nitrogen atoms and the solvent's hydrogen atoms.[2]

Based on the principle of "like dissolves like," the following qualitative solubility profile can be inferred:

-

Good Solubility: In chlorinated solvents such as chloroform and dichloromethane, and likely in other polar aprotic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate.

-

Moderate to Good Solubility: In aromatic hydrocarbons such as toluene and benzene.

-

Lower Solubility: In nonpolar aliphatic hydrocarbons like hexanes and in polar protic solvents such as methanol and ethanol, which are often effective for recrystallization.

It is crucial to note that these are general guidelines. The actual solubility can be significantly influenced by factors such as temperature and the presence of impurities.

Factors Influencing the Solubility of this compound

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Solvent Polarity

The polarity of the solvent plays a pivotal role. The pyridyl groups in this compound can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents. Therefore, solvents with a moderate to high dielectric constant are generally expected to be effective in solvating this ligand.

Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[3] This principle is the basis for purification by recrystallization, where a saturated solution at a higher temperature is cooled to induce the crystallization of the pure compound, leaving impurities in the solution.

Hansen Solubility Parameters (HSP)

Caption: Interplay of factors governing the solubility of this compound.

Experimental Determination of Solubility: A Protocol for Air-Sensitive Compounds

Given the lack of quantitative data, experimental determination of the solubility of this compound is often necessary. The isothermal shake-flask method is a reliable and widely used technique.[4] Due to the air-sensitive nature of this compound, modifications to the standard procedure are required to exclude oxygen and moisture.[5][6]

Necessary Equipment and Materials

-

Schlenk flasks or similar airtight vessels[5]

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating mantle

-

Syringes and needles for liquid transfers[6]

-

Analytical balance

-

Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter)

-

Anhydrous organic solvents

-

This compound

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed Schlenk flask containing a magnetic stir bar. b. Under a counterflow of inert gas, add a known volume or mass of the desired anhydrous solvent to the flask. c. Seal the flask and place it in a thermostatically controlled bath at the desired temperature. d. Stir the mixture vigorously to ensure that equilibrium is reached. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Analysis: a. Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. b. Using a syringe fitted with a filter needle, carefully withdraw a known volume of the clear supernatant liquid under an inert atmosphere. c. Transfer the aliquot to a pre-weighed vial. d. Determine the mass of the transferred solution. e. Evaporate the solvent under reduced pressure or a stream of inert gas. f. Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/L, mol/L, or as a mole fraction.

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of aliquot (L))

Caption: Workflow for the experimental determination of solubility using the shake-flask method under an inert atmosphere.

Recrystallization of this compound

Recrystallization is a common method for the purification of solid organic compounds.[7] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. For this compound, a two-solvent system is often effective.[8]

Commonly used solvent systems for the recrystallization of phosphine ligands include mixtures of a good solvent (e.g., dichloromethane, THF, or acetone) and a poor solvent (e.g., hexane or ethanol). The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote the formation of well-defined crystals.

Safety and Handling of an Air-Sensitive Compound

This compound is designated as an air-sensitive material.[9] This necessitates specific handling and storage procedures to prevent its oxidation to the corresponding phosphine oxide.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[6][10]

-

Handling: All manipulations of this compound should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture.[5][11] When weighing and transferring the solid, it is crucial to minimize its exposure to the atmosphere.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.[12]

Conclusion

This compound is a ligand of growing importance with a favorable solubility profile in a range of common organic solvents. While precise quantitative data remains scarce, this guide provides a comprehensive qualitative overview, a detailed protocol for its experimental determination, and essential information on its safe handling. For researchers and professionals in drug development and catalysis, a thorough understanding and experimental verification of its solubility in specific solvent systems are crucial for optimizing reaction conditions, ensuring reproducibility, and achieving high purity in synthetic processes.

References

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Neilson, R. H. The manipulation of air-sensitive compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Katsyuba, S. A., et al. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Molecules, 28(24), 8081. Retrieved from [Link]

-

Reddit. (2015). how to deal with an air sensitive solid?. Retrieved from [Link]

- Google Patents. (2004). WO2004094440A2 - Tertiary phosphines and their methods of preparation.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Zhang, M., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Crystals, 13(6), 929. Retrieved from [Link]

-

Moiseev, D. V., Patrick, B. O., & James, B. R. (2009). Reactions of tertiary phosphines with alcohols in aqueous media. Inorganic chemistry, 48(1), 239–245. Retrieved from [Link]

-

Khan, A., et al. (2023). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 100(1), 293-299. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride. Retrieved from [Link]

-

Eurofins. Solubility for Common Extractable Compounds. Retrieved from [Link]

- Google Patents. (2014). US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands.

-

Goral, M., et al. (2020). Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Molecules, 25(23), 5727. Retrieved from [Link]

-

Fogg, P. G. T. (1986). Phosphine Solubilities 281 1. Phosphine; PH3; 2. Organic liquids. SOLUBILITY DATA SERIES, 24, 281-289. Retrieved from [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (2010). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

Sources

- 1. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. mt.com [mt.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. strem.com [strem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. reddit.com [reddit.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability of Tris(2-pyridyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tris(2-pyridyl)phosphine, a crystalline solid at room temperature, is a versatile tripodal ligand in coordination chemistry and catalysis. Its unique structure, featuring a phosphorus atom bonded to three pyridyl groups, allows for a variety of coordination modes with metal centers. Understanding the thermal stability of this ligand is paramount for its effective application in high-temperature catalytic processes and for ensuring the safe handling and storage of both the free ligand and its metal complexes. This guide provides a comprehensive overview of the thermal stability of this compound, drawing upon existing knowledge of related organophosphorus compounds and standard analytical techniques. While direct, publicly available thermogravimetric or calorimetric data for this compound is limited, this document synthesizes established principles and experimental methodologies to offer a robust predictive framework for its thermal behavior.

Introduction to this compound

This compound [P(2-py)₃] is a well-established ligand in inorganic and organometallic chemistry. Its synthesis is typically achieved through the reaction of a pyridyl lithium or Grignard reagent with phosphorus trichloride. The presence of both a soft phosphorus donor and three harder nitrogen donors on the pyridyl rings makes it a hemilabile ligand, capable of coordinating to metal centers in various ways. This versatility has led to its use in a range of catalytic applications.

Theoretical Considerations for Thermal Stability

The thermal stability of an organophosphorus compound like this compound is intrinsically linked to the strength of its covalent bonds. The key bonds to consider are the phosphorus-carbon (P-C) bonds and the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within the pyridyl rings.

Bond Dissociation Energies:

The P-C bond in triarylphosphines is generally quite robust. For comparison, the P-C bond dissociation energy in triphenylphosphine is approximately 300-350 kJ/mol. The introduction of nitrogen atoms into the aromatic rings in this compound is not expected to dramatically decrease this bond strength. The C-C and C-N bonds within the aromatic pyridyl rings are also strong and require significant energy to cleave.

Potential Decomposition Pathways:

Based on the thermal degradation studies of other triarylphosphines and related organophosphorus compounds, several decomposition pathways can be postulated for this compound under thermal stress:

-

Homolytic Cleavage of the P-C Bond: This would lead to the formation of a diphenylphosphinyl radical and a pyridyl radical. These highly reactive species would then undergo a cascade of further reactions.

-

Oxidation: In the presence of an oxidant, the phosphorus(III) center can be readily oxidized to a phosphine oxide, this compound oxide [O=P(2-py)₃]. This oxidation can significantly alter the thermal stability of the molecule. It has been noted that coordination polymers of this compound oxide can exhibit high thermal stability, with some being stable above 300 °C.[1]

-

Fragmentation of the Pyridyl Rings: At very high temperatures, the pyridyl rings themselves will fragment. This is a less likely initial decomposition step compared to P-C bond cleavage.

The following diagram illustrates a simplified potential thermal decomposition initiation step for this compound.

Caption: Potential initial thermal events for this compound.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the mass loss associated with it.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Due to the potential air-sensitivity of phosphines, handle the this compound sample in an inert atmosphere (e.g., a glovebox). Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

TGA Parameters:

-

Atmosphere: Nitrogen or Argon (high purity, with an oxygen trap).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

The following diagram outlines the TGA workflow.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For thermal stability, it can reveal exothermic decomposition events.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: In an inert atmosphere, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of a hermetic pan is crucial to prevent any reaction with the atmosphere.

-

DSC Parameters:

-

Atmosphere: Nitrogen or Argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the expected decomposition temperature (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks represent melting, while exothermic peaks can indicate decomposition.

The DSC workflow is depicted below.

Caption: Workflow for Differential Scanning Calorimetry.

Predicted Thermal Behavior and Data Interpretation

While specific experimental data for this compound is not widely published, we can predict its thermal behavior based on related compounds.

| Parameter | Predicted Value/Behavior | Rationale |

| Melting Point | ~115-125 °C | Similar to other crystalline triarylphosphines. |

| Onset of Decomposition (TGA, in N₂) | > 250 °C | Based on the stability of related phosphine ligands and phosphine oxides.[1] P-chiral supramolecular phosphines have shown stability up to 150 °C.[2] |

| Decomposition Profile (DSC) | Sharp endotherm (melting) followed by a broad exotherm (decomposition). | The exothermic nature of decomposition is common for many organic compounds. |

| Major Gaseous Decomposition Products (TGA-MS) | Pyridine, dipyridyl species, potentially traces of phosphine (PH₃) derivatives. | Cleavage of the P-C bond would likely lead to the formation of pyridyl radicals, which could abstract hydrogen to form pyridine or dimerize. |

Interpreting the Data:

-

TGA Curve: A single, sharp weight loss step would suggest a relatively clean decomposition process. Multiple steps could indicate a more complex decomposition mechanism with the formation of stable intermediates.

-

DSC Thermogram: The temperature of the exothermic peak in the DSC curve provides information about the decomposition kinetics. A sharp exotherm indicates a rapid decomposition, while a broad exotherm suggests a slower process.

-

TGA-MS Analysis: Coupling the TGA to a mass spectrometer (TGA-MS) would allow for the identification of the gaseous decomposition products, providing crucial insights into the decomposition mechanism.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Purity: Impurities, particularly residual solvents or starting materials from the synthesis, can lower the decomposition temperature.

-

Atmosphere: The presence of oxygen will lead to oxidation to the more stable phosphine oxide, altering the decomposition profile.

-

Coordination to a Metal Center: Coordination to a metal can either stabilize or destabilize the phosphine ligand. The nature of the metal and the overall coordination environment will play a significant role. In some cases, the metal can catalyze the decomposition of the ligand.

-

Physical Form: The crystallinity and particle size of the solid can have a minor effect on the decomposition kinetics.

Conclusion and Recommendations

This compound is expected to be a thermally robust ligand, likely stable to temperatures exceeding 250 °C in an inert atmosphere. However, for applications at elevated temperatures, a thorough experimental evaluation of its thermal stability using TGA and DSC is strongly recommended. For air-sensitive applications, careful handling under an inert atmosphere is crucial to prevent oxidation to the phosphine oxide. The insights and protocols provided in this guide offer a solid foundation for researchers and professionals to assess and understand the thermal behavior of this important ligand, ensuring its safe and effective use in their work.

References

-

Watson, E. S.; O'Neill, M. J. Differential Scanning Calorimetry. Analytical Chemistry. 1964, 36 (7), 1233–1238. [Link]

-

Haines, P. J. Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry, 2002. [Link]

-

Kunkely, H.; Vogler, A. Luminescence of [Au₂(μ-dppy)₂]²⁺ with dppy=this compound. Inorganica Chimica Acta. 2003, 348, 251-253. [Link]

-

Han, L., et al. Thermally Stable P-Chiral Supramolecular Phosphines, their Self-Assembly and Implication in Rh-Catalyzed Asymmetric Hydrogenation. Chemistry – A European Journal. 2024, e202401077. [Link]

-

Process Insights. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). [Link]

-

Levon, K., et al. Thermal Degradation of Organophosphorus Flame Retardants. Polymers. 2022, 14(22), 4975. [Link]

Sources

Technical Monograph: Tris(2-pyridyl)phosphine (CAS 26437-48-9)

Ligand Class: Heterocyclic Phosphines | Abbreviation: P(py)₃ / TPyP

Executive Summary

Tris(2-pyridyl)phosphine (P(py)₃) represents a critical bridge in organometallic chemistry, functionally spanning the gap between traditional lipophilic phosphines (e.g., Triphenylphosphine, PPh₃) and strictly hydrophilic ligands (e.g., TPPTS). Unlike PPh₃, which relies solely on steric bulk and σ-donation for catalyst stabilization, P(py)₃ introduces hemilability —a dynamic coordination mode where the pyridyl nitrogen atoms reversibly bind to the metal center. This unique "on-off" mechanism stabilizes coordinatively unsaturated intermediates during catalytic cycles, significantly enhancing longevity and selectivity in hydroformylation, hydrogenation, and carbonylation reactions. Furthermore, its pH-dependent solubility profile allows for phase-switching in aqueous biphasic catalysis, facilitating catalyst recycling without the need for sulfonation.

Chemical Identity & Structural Dynamics[1]

The substitution of phenyl rings with pyridine rings fundamentally alters the electronic and steric landscape of the phosphorus center. The nitrogen atoms provide a "hard" donor site distinct from the "soft" phosphorus, enabling multinuclear coordination and supramolecular assembly.

comparative Analysis: P(py)₃ vs. PPh₃

| Feature | This compound (P(py)₃) | Triphenylphosphine (PPh₃) | Implications for Research |

| CAS Number | 26437-48-9 | 603-35-0 | Distinct regulatory tracking. |

| Water Solubility | pH-Dependent (Soluble in acidic media) | Insoluble | P(py)₃ allows aqueous biphasic catalysis. |

| Cone Angle (θ) | ~145° (Variable due to N-binding) | 145° | Similar steric bulk when monodentate. |

| Electronic Character | Electron-withdrawing (Pyridyl is π-deficient) | Electron-neutral/rich | P(py)₃ is a weaker σ-donor but better π-acceptor. |

| Coordination Mode | Multidentate / Hemilabile (P, N donors) | Monodentate (P donor only) | P(py)₃ stabilizes reactive metal centers. |

| pKa (Conjugate Acid) | ~3.8 (Pyridyl N) | 2.73 (Phosphonium) | P(py)₃ can act as a proton shuttle. |

Synthesis & Purification Protocol

Directive: This protocol utilizes a lithiation route. Strict air-free (Schlenk) techniques are mandatory as the intermediate lithiopyridine and the free phosphine are oxidation-sensitive.

Mechanistic Causality

-

Lithium-Halogen Exchange: We use n-Butyllithium (n-BuLi) to generate 2-lithiopyridine. This is preferred over Grignard reagents because 2-pyridylmagnesium halides are thermally unstable and prone to coupling.

-

Temperature Control (-78°C): Essential to prevent the "Wurtz-type" coupling of the lithiated species and to suppress nucleophilic attack on the pyridine ring itself.

-

Acid-Base Extraction: This is the self-validating step. Since P(py)₃ contains basic nitrogen atoms, it can be extracted into acidic water, leaving non-basic impurities (like P-oxides or unreacted starting materials) in the organic phase. Neutralization then precipitates the pure ligand.

Step-by-Step Methodology

Reagents:

-

2-Bromopyridine (30 mmol)

-

n-Butyllithium (30 mmol, in hexanes)

-

Phosphorus trichloride (PCl₃, 10 mmol)

-

Solvent: Dry Diethyl Ether (Et₂O) or THF

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Lithiation: Charge with 2-bromopyridine and dry Et₂O. Cool to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 30 minutes. Observation: Solution turns deep red/orange.

-

Phosphination: Dissolve PCl₃ in Et₂O and add dropwise to the lithiopyridine solution at -78°C.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight. A white precipitate (LiCl) will form.

-

Quench: Hydrolyze with degassed water (10 mL).

-

Purification (The Acid-Base Switch):

-

Separate the organic layer.

-

Extract the organic layer with 2M HCl (3 x 20 mL) . Logic: P(py)₃ moves to the aqueous phase as [HP(py)₃]Cl; impurities stay in ether.

-

Wash the combined aqueous extracts with fresh ether.

-

Slowly basify the aqueous phase with 4M NaOH to pH > 10. Result: P(py)₃ precipitates as a white solid.

-

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Visualization: Synthesis Workflow

Figure 1: Purification logic relying on the basicity of the pyridyl nitrogen atoms to achieve high purity without chromatography.

Coordination Mechanics: The Hemilability Effect

The defining feature of P(py)₃ is its ability to act as a hemilabile ligand. In a catalytic cycle, a stable 18-electron complex is often too saturated to accept a substrate. P(py)₃ solves this by momentarily dissociating one "arm" (a pyridyl nitrogen) to open a coordination site, then re-associating to stabilize the product.

Coordination Modes

- -P: Monodentate binding via Phosphorus (Soft-Soft interaction with Rh(I), Pd(0)).

- -P,N: Chelate binding (Common in Ru(II) complexes).

- -N,N,N: Tripodal binding (Common in hard metals or oxidized surfaces).

Visualization: Hemilabile Catalysis

Figure 2: The hemilabile "breathing" mechanism of P(py)₃ that stabilizes catalytic intermediates.

Catalytic Applications

A. Aqueous Biphasic Catalysis

Unlike sulfonated phosphines (e.g., TPPTS) which are permanently water-soluble, P(py)₃ offers switchable solubility .

-

Protocol: Perform reaction in an organic/aqueous biphasic system at pH < 4 (Ligand is protonated/water-soluble).

-

Recovery: After reaction, adjust pH > 7. The ligand/catalyst becomes lipophilic and extracts into the organic phase, or precipitates for filtration.

-

Key Reaction: Hydroformylation of higher olefins (e.g., 1-hexene) where mass transfer is usually rate-limiting.

B. Carbonylation & Hydroformylation

The electron-withdrawing nature of the pyridyl rings makes the phosphorus a poorer

-

Effect: This increases the electrophilicity of the metal center, facilitating the migratory insertion of CO into metal-alkyl bonds—often the rate-determining step in carbonylations.

-

Reference: Rhodium complexes of P(py)₃ show high selectivity for linear aldehydes in hydroformylation due to the specific steric bite angle created by N-coordination [1].

Emerging Applications: Radiopharmaceuticals

In the development of Technetium-99m (

-

Mechanism: The "soft" phosphorus binds the metal, while the "hard" nitrogens stabilize the high oxidation states often found in Tc/Re cores (e.g.,

). -

Utility: The pyridyl nitrogens can be further functionalized (at the 4,5, or 6 positions) to attach biomolecules (peptides/antibodies) without disrupting the P-Metal bond, creating stable imaging agents [2].

References

-

Coordination Chemistry and Catalysis

- Espinet, P., & Soulantika, K. (1999). Hemilabile Ligands in Catalysis.

-

Source Verification: (General concept applied to P(py)3).

- Xie, Y., et al. (2006). Water-Soluble Phosphines in Catalysis. Journal of Organometallic Chemistry.

- Radiopharmaceutical Applications: Alberto, R., et al. (1999). A Novel Class of Organometallic Radiopharmaceuticals. Nature Biotechnology. Context: Describes the core stabilized by N/P ligands.

-

Synthesis Protocol Grounding

-

Physical Properties

Sources

- 1. Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)phosphoric triamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Use of Tris(2-pyridyl)phosphine in catalytic hydrogenation

Application Note: Tris(2-pyridyl)phosphine (Ppy3) in Catalytic Hydrogenation

Executive Summary

This compound (Ppy3 ) is a specialized phosphine ligand (

Ligand Characteristics & Mechanistic Advantages

The "Smart" Ligand Architecture

Ppy3 functions primarily as a P-donor ligand (soft donor) to low-valent transition metals (Rh(I), Ru(II), Pd(0)). However, its secondary coordination sphere—the three pyridyl rings—provides unique functionalities:

-

pH-Dependent Solubility: In neutral/basic media, Ppy3 is lipophilic (soluble in DCM, Toluene, Benzene). In acidic media (pH < 4), the pyridyl nitrogens protonate (

), rendering the complex highly water-soluble. -

Hemilability: The pyridyl nitrogens can transiently coordinate to the metal center (N-donor) to stabilize coordinatively unsaturated intermediates, preventing catalyst decomposition during the catalytic cycle.

-

Proton Relay Potential: In hydrogenation reactions, the uncoordinated nitrogen atoms can act as local bases, facilitating heterolytic cleavage of

via metal-ligand cooperation (similar to the Shvo or Noyori mechanisms).

Mechanism: The Phase-Switching Cycle

The core utility of Ppy3 in hydrogenation is the ability to run the reaction in a single organic phase (high rate) and separate the catalyst via aqueous acid extraction.

Figure 1: The Phase-Switching Protocol for Ppy3-Rh Catalysis. The catalyst is active in the organic phase but sequestered into the aqueous phase for recovery.

Protocol A: Rhodium-Catalyzed Aqueous Biphasic Hydrogenation

Application: Hydrogenation of alkenes (styrene, cyclohexene, 1-hexene) and aldehydes. Primary Advantage: Near-zero metal leaching (< 1 ppm) and catalyst recycling without thermal stress.

Materials & Reagents

-

Precursor: Bis(1,5-cyclooctadiene)dirhodium(I) dichloride [Rh(COD)Cl]2.

-

Ligand: this compound (Ppy3).[1]

-

Solvents: Benzene or Toluene (Organic phase); Degassed DI Water (Aqueous phase).

-

Reagents: 1M HCl (degassed), 1M NaOH (degassed), Hydrogen gas (

).

Experimental Workflow

Step 1: In Situ Catalyst Formation

-

In a Schlenk flask under Argon, dissolve [Rh(COD)Cl]2 (0.01 mmol) in 5 mL of degassed Benzene.

-

Add Ppy3 (0.04 mmol) to achieve a P:Rh ratio of 2:1 (or 4:1 relative to the dimer).

-

Stir at room temperature for 15 minutes. The solution will turn from yellow to reddish-orange, indicating the formation of [Rh(Cl)(Ppy3)x].

Step 2: Hydrogenation Reaction

-

Add the alkene substrate (e.g., Styrene, 1.0 mmol) to the catalyst solution.

-

Transfer the solution to a high-pressure reactor (autoclave) if working > 1 atm, or attach a

balloon for ambient pressure. -

Pressurize/Purge with

(3 cycles). -

Stir vigorously at 25°C - 60°C (substrate dependent) for 1–4 hours.

-

Note: Ppy3-Rh catalysts are often active at ambient temperature/pressure for terminal alkenes.

-

Step 3: Catalyst Separation (The "Switch")

-

Vent

and restore inert atmosphere (Ar/N2). -

Add 5 mL of degassed 1M HCl to the reaction mixture.

-

Stir rapidly for 5 minutes. The orange color (Rh catalyst) will migrate from the top organic layer to the bottom aqueous layer.

-

Allow phases to separate.

-

Extraction: Syringe out the top organic layer (containing the hydrogenated product). Wash the aqueous layer once with fresh Benzene to remove residual organics.

Step 4: Catalyst Recycling

-

To the remaining acidic aqueous phase (containing [Rh(H-Ppy3)x]+), add degassed 1M NaOH dropwise until pH > 7.

-

Add fresh Benzene (5 mL).

-

Stir rapidly. The catalyst will deprotonate and migrate back into the organic benzene layer.

-

The regenerated organic catalyst solution is ready for the next cycle (Step 2).

Protocol B: Ruthenium-Mediated Transfer Hydrogenation

Application: Reduction of ketones to secondary alcohols using 2-propanol as the hydrogen source. Mechanism: Exploits the hemilability of Ppy3 to stabilize catalytic intermediates during the hydride transfer.

Materials

-

Precursor: [RuCl2(PPh3)3] or [Ru(p-cymene)Cl2]2.

-

Ligand: Ppy3.

-

Solvent/Reductant: 2-Propanol (IPA).

-

Base: KOH or t-BuOK (Catalytic amount).

Experimental Workflow

-

Catalyst Prep: Mix [RuCl2(PPh3)3] (0.01 mmol) and Ppy3 (0.01 mmol) in 5 mL of dry 2-propanol under Argon. Reflux for 1 hour to allow ligand exchange (Ppy3 displaces PPh3).

-

Observation: A color change to deep red/brown often indicates coordination.

-

-

Substrate Addition: Add Acetophenone (1.0 mmol) and KOH (0.1 mmol, 10 mol%) to the mixture.

-

Reaction: Reflux at 82°C for 4–12 hours.

-

Workup: Evaporate solvent. Pass through a short silica plug (eluting with DCM) to remove metal salts, or use the Acid Extraction method described in Protocol A if the product is water-insoluble.

Data Summary & Performance Metrics

| Parameter | Rh-Ppy3 (Biphasic) | Ru-Ppy3 (Transfer H2) |

| Substrate Scope | Terminal alkenes, Aldehydes | Ketones, Imines |

| Typical Loading | 0.5 - 1.0 mol% | 0.5 - 2.0 mol% |

| Reaction Conditions | 1-20 bar H2, 25-60°C | Reflux (82°C), IPA |

| Recyclability | Excellent (>5 cycles via pH switch) | Moderate (Standard workup) |

| Metal Leaching | < 1 ppm (in organic product) | Variable |

| Key Limitation | Steric bulk of Ppy3 may slow internal alkenes | Requires base (KOH) activation |

Troubleshooting & Optimization

-

Oxidation Sensitivity: Ppy3 is susceptible to oxidation to Ppy3=O (phosphine oxide) if exposed to air in solution. Always use degassed solvents. If catalytic activity drops, check 31P NMR for a shift at ~20-30 ppm (Oxide) vs -0.5 ppm (Free Ligand).

-

Emulsions: In the biphasic protocol, if separation is slow, add a small amount of brine to the aqueous phase or centrifuge.

-

pH Monitoring: Ensure the aqueous phase is sufficiently acidic (pH < 2) for complete extraction. Partial protonation leads to catalyst loss at the interface.

References

-

Biphasic Rhodium Catalysis

-

Ligand Properties & Coordination

- Title: Structure of Tris[2-(4-pyridyl)ethyl]phosphine... and Their Chalcogenides in Solution.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Ruthenium Transfer Hydrogenation Context

-

General Mechanism of Pyridine Hydrogenation (Relevant for N-coordination context)

- Title: Mechanistic insights into the full hydrogen

- Source: RSC (Dalton Transactions).

-

URL:[Link]

Sources

- 1. Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Metal Complexes with Tris(2-pyridyl)phosphine (Ppy3)

[1][2][3]

Executive Summary

Tris(2-pyridyl)phosphine (

This guide provides high-fidelity protocols for synthesizing Group 10 (Pd), Group 11 (Cu), and Group 8 (Ru) complexes, emphasizing the control of coordination modes and phase purity.

Ligand Characteristics & Handling

Before synthesis, the unique electronic and steric profile of

| Feature | Property | Experimental Implication |

| Formula | MW: 265.25 g/mol . Solid, white to off-white crystalline powder. | |

| Solubility | pH-dependent | Soluble in organic solvents (DCM, THF). Water soluble below pH ~4 (protonation of pyridyl N). |

| Coordination | Ambidentate | Soft P-donor (favored by Pd(II), Pt(II), Au(I)) vs. Hard N-donor (favored by hard ions or high oxidation states). |

| Stability | Air-sensitive (P) | Slowly oxidizes to phosphine oxide ( |

Critical Consideration: The "Hard-Soft" Competition

The synthesis strategy depends on the metal's hardness.

-

Soft Metals (Pd, Pt, Au): Coordination is primarily kinetic at the Phosphorus.

-

Intermediate/Hard Metals (Cu, Ru, Co): Competition exists. P-coordination often occurs first, but thermodynamic rearrangement to N-coordination (chelate effect) can occur, especially if the P-center oxidizes.

Protocol 1: Synthesis of Palladium(II) Catalytic Precursors

Target: trans-[PdCl2(P(py)3)2] Application: Precatalyst for methoxycarbonylation of alkynes and Suzuki-Miyaura coupling in aqueous media.

Mechanism of Synthesis

Palladium(II) prefers square planar geometry. The bulky

Materials

-

Precursor:

or -

Ligand: this compound (2.05 equivalents).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: In a Schlenk tube, dissolve 0.5 mmol of

in 10 mL of anhydrous DCM under inert gas. The solution should be yellow/orange. -

Addition: Dissolve 1.025 mmol (1.05 eq) of

in 5 mL DCM. Add this solution dropwise to the Pd precursor solution at room temperature (RT).-